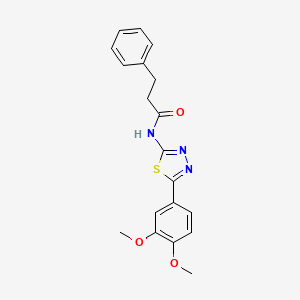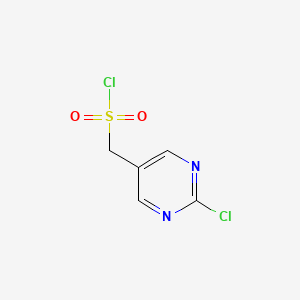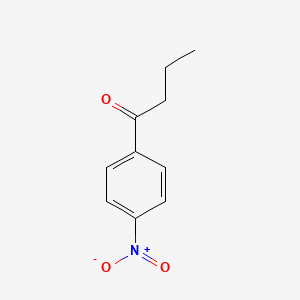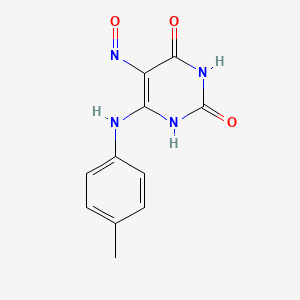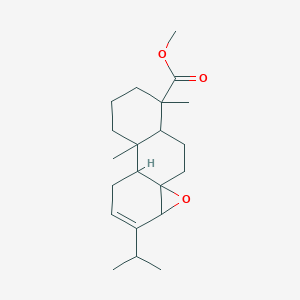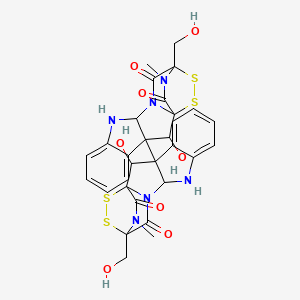![molecular formula C21H22N6O B14164441 N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide CAS No. 923566-43-2](/img/structure/B14164441.png)
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a complex organic compound that belongs to the class of pyrazino[2,3-f][1,10]phenanthroline derivatives. These compounds are known for their unique structural framework, which makes them valuable in various scientific and industrial applications. The presence of the aminohexyl group and the pyrazino[2,3-f][1,10]phenanthroline core imparts distinct chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazino[2,3-f][1,10]phenanthroline core.
Introduction of the Aminohexyl Group: The aminohexyl group is introduced through nucleophilic substitution reactions, where a suitable hexylamine derivative reacts with the pyrazino[2,3-f][1,10]phenanthroline core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of DNA interactions and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. In biological systems, it may interact with DNA and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (tCz-DPPN)
- 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (Ac-DPPN)
- 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (PXZ-DPPN)
Uniqueness
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is unique due to the presence of the aminohexyl group, which imparts additional functionality and reactivity. This makes it distinct from other pyrazino[2,3-f][1,10]phenanthroline derivatives, which may lack this specific functional group.
Propiedades
Número CAS |
923566-43-2 |
|---|---|
Fórmula molecular |
C21H22N6O |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-3-carboxamide |
InChI |
InChI=1S/C21H22N6O/c22-9-3-1-2-4-10-25-21(28)16-13-26-19-14-7-5-11-23-17(14)18-15(20(19)27-16)8-6-12-24-18/h5-8,11-13H,1-4,9-10,22H2,(H,25,28) |
Clave InChI |
NCROAXXBGWCDCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=CN=C24)C(=O)NCCCCCCN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
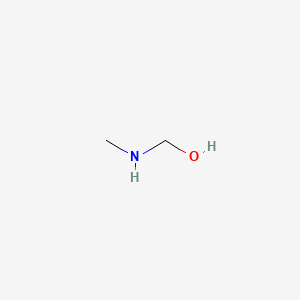


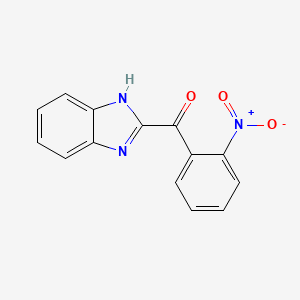
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
